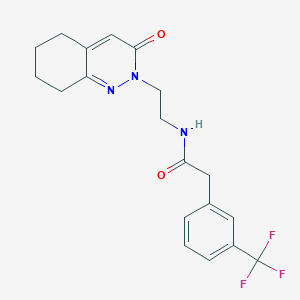

![molecular formula C19H17N5OS B2739143 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethylphenyl)acetamide CAS No. 1359482-14-6](/img/structure/B2739143.png)

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

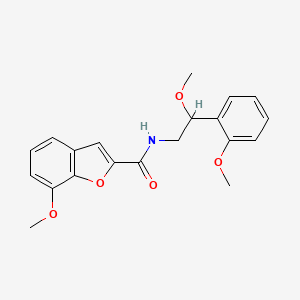

“2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,4-dimethylphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is a novel compound that has been synthesized for potential antiviral and antimicrobial activities .

Synthesis Analysis

The compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The yield was 60%, and the melting point was between 295-298°C .Molecular Structure Analysis

The molecular structure of the compound includes a [1,2,4]triazolo[4,3-a]quinoxaline core, which is substituted with a thioamide group . The compound also contains a piperazine or piperidine moiety, which is believed to enhance its antimicrobial properties .Chemical Reactions Analysis

The compound has been subjected to antiviral and cytotoxicity screening using plaque-reduction assay . Most of the tested compounds exhibited cytotoxicity at a concentration of 160 μg/ml .Physical And Chemical Properties Analysis

The compound has a melting point of 295-298°C . Its IR (KBr) maxima are at 1665 cm^-1 (C=N), 2690 cm^-1 (=CH), 3200 cm^-1 (OH), and 3415 cm^-1 (NH2) . Its 1H NMR (DMSO-d6) data are as follows: δ 2.9 (s, 3H, CH3), 6.8 (s, 2H, NH2, D2O-exchangeable), 7.2-7.9 (m, 7H, Ar) .Wissenschaftliche Forschungsanwendungen

Biomonitoring and Metabolic Studies

Heterocyclic Aromatic Amines in Urine : Studies on heterocyclic aromatic amines (HAAs) such as MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) focus on biomonitoring these compounds in human urine to understand human exposure and the metabolic pathways involved in their detoxification. This research is crucial for assessing the risks associated with exposure to potential carcinogens found in cooked meats and other dietary sources (Stillwell et al., 1999).

Metabolism and Adduct Formation : Another area of interest is the investigation of how heterocyclic amines like MeIQx and PhIP are metabolized in humans and rodents, including the formation of DNA and protein adducts at low doses. Understanding the metabolism and biological interactions of these compounds can shed light on their carcinogenic potential and inform risk assessments (Turteltaub et al., 1999).

Neuropharmacology and Drug Development

Ampakine Compounds in Schizophrenia Treatment : Research into quinoxaline derivatives extends into neuropharmacology, where compounds like CX516 (L-(quinoxalin-6-ylcarbonyl)piperidine) are explored for their potential as treatments for schizophrenia. These studies investigate the modulation of AMPA receptors and their effects on cognitive and psychotic symptoms, providing a foundation for the development of new therapeutic agents (Marenco et al., 2002).

Antibiotic Properties of Quinolones : Fluoroquinolone antibiotics, a class of compounds related to quinoxalines, demonstrate the broad applicability of this chemical backbone. Studies on these antibiotics provide insights into their mechanism of action, including their ability to block neuromuscular transmission, which has implications for their use in certain medical conditions (Sieb, 1998).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5OS/c1-12-7-8-14(13(2)9-12)21-17(25)10-26-19-18-23-20-11-24(18)16-6-4-3-5-15(16)22-19/h3-9,11H,10H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITWGHVBIZJAGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

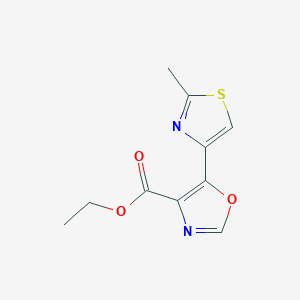

![Ethyl imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2739064.png)

![Allyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2739066.png)

![5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B2739072.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2739075.png)

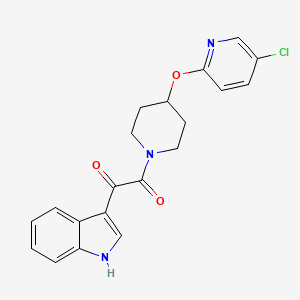

![N-(1H-benzimidazol-2-yl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2739076.png)

![2-(4-fluorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2739081.png)